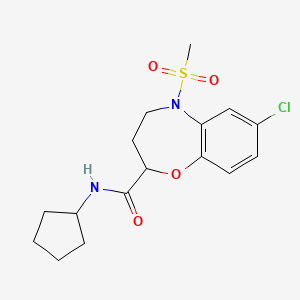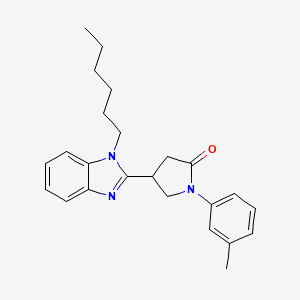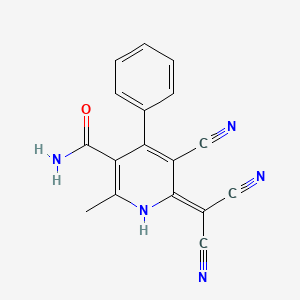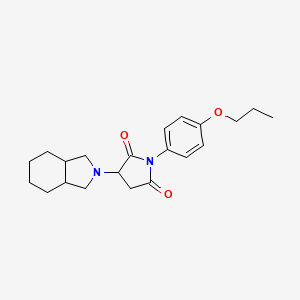![molecular formula C23H18N6OS B11044675 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B11044675.png)
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyridyl group, a carbazole moiety, and a sulfanyl linkage, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 6-amino-3,5-dicyano-2-pyridinethiol with 9-ethyl-9H-carbazole-3-yl acetamide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydrogen carbonate at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the nitro groups produces corresponding amines.
Scientific Research Applications
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-AMINO-3,5-DICYANO-4-PHENYL-2-PYRIDINYL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE
- 2-[(6-AMINO-3,5-DICYANO-2-PYRIDINYL)SULFANYL]-N-PHENYLACETAMIDE
- 2-[(6-AMINO-3,5-DICYANO-2-PYRIDINYL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE
Uniqueness
What sets 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE apart from similar compounds is its unique combination of a pyridyl group, a carbazole moiety, and a sulfanyl linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H18N6OS |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(9-ethylcarbazol-3-yl)acetamide |
InChI |
InChI=1S/C23H18N6OS/c1-2-29-19-6-4-3-5-17(19)18-10-16(7-8-20(18)29)27-21(30)13-31-23-15(12-25)9-14(11-24)22(26)28-23/h3-10H,2,13H2,1H3,(H2,26,28)(H,27,30) |
InChI Key |
FQAKGIKBMNKGHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CSC3=C(C=C(C(=N3)N)C#N)C#N)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11044597.png)


![ethyl 1,2,3,5-tetramethyl-9-oxo-6,9-dihydro-1H-pyrrolo[2,3-f]quinoline-7-carboxylate](/img/structure/B11044613.png)

![Ethyl 3-[2-(4-ethylpiperazin-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate](/img/structure/B11044633.png)
![6-(4-Bromophenyl)-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044641.png)
![N-(4-fluorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11044647.png)
![2-amino-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11044650.png)

![5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B11044671.png)
![1-[(Benzylamino)methylene]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11044672.png)

![3-(3-isobutyl-1H-pyrazol-5-yl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044679.png)
